2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
Description
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Properties
IUPAC Name |
2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O6S/c1-17(2)29(18(3)4)26(31)14-28-13-24(20-7-5-6-8-21(20)28)36(32,33)15-25(30)27-12-19-9-10-22-23(11-19)35-16-34-22/h5-11,13,17-18H,12,14-16H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHDNURWUAVWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C29H29N3O5S
- Molecular Weight : 531.63 g/mol
- IUPAC Name : N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- COX Inhibition : Preliminary studies suggest that this compound may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and pain management .
- Antioxidant Activity : The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant properties, potentially reducing oxidative stress in cellular systems .
- Cellular Signaling Modulation : The indole structure may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to inflammation and pain .
Anti-inflammatory Effects
Research indicates that the compound demonstrates significant anti-inflammatory effects in various in vitro and in vivo models. For instance:
- In Vitro Studies : The compound showed an IC50 value against COX-II comparable to standard anti-inflammatory drugs like Celecoxib, indicating potent anti-inflammatory potential .
- In Vivo Models : Animal studies have reported a reduction in inflammatory markers and improved clinical scores in models of arthritis when treated with this compound.
Anticancer Activity
Emerging data suggest that the compound may possess anticancer properties:
- Mechanistic Insights : Studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation .
- Case Studies : Specific derivatives have been tested against various cancer types, showing promising results in inhibiting tumor growth and metastasis in preclinical models.
Data Summary Table
Case Studies
-
Anti-inflammatory Study :
- A study conducted on a rat model of arthritis demonstrated that administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokines compared to control groups.
-
Cancer Research :
- In a study involving human breast cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the potential of compounds with similar structures as inhibitors of key enzymes. For instance, sulfonamide derivatives have shown significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating conditions such as diabetes and Alzheimer's disease . The specific compound under discussion may exhibit similar properties due to its sulfonamide group.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research on related compounds has demonstrated that modifications to the indole and sulfonamide moieties can enhance cytotoxicity against various cancer cell lines . In silico studies have been conducted to predict the binding affinities of such compounds to cancer-related targets, providing insights into their mechanism of action.
Antimicrobial Properties
Compounds containing the benzo[d][1,3]dioxole structure have been investigated for their antimicrobial effects. The presence of a sulfonamide group may further enhance these properties, making it a candidate for developing new antimicrobial agents .
Case Study 1: Enzyme Inhibition
A study focused on synthesizing new sulfonamide derivatives revealed that certain compounds exhibited substantial inhibitory effects on α-glucosidase, suggesting potential for managing type 2 diabetes mellitus (T2DM). The research involved both in vitro assays and molecular docking studies to validate findings .
Case Study 2: Anticancer Activity
Another investigation into novel N-aryl derivatives demonstrated significant anticancer activity against various cell lines. The study utilized both experimental data and computational models to assess the efficacy of these compounds in inducing apoptosis in cancer cells, showcasing the therapeutic potential of structurally similar compounds .
Q & A
Q. What are the key steps for synthesizing the benzo[d][1,3]dioxole moiety in this compound?
The benzo[d][1,3]dioxole group can be synthesized via cyclization of catechol derivatives using reagents like trifluoromethanesulfonic anhydride under controlled conditions. This is critical for ensuring proper ring formation and stability. The reaction typically requires anhydrous conditions and inert gas purging to prevent oxidation .
Q. How is the sulfonyl group introduced into the indole core during synthesis?
The sulfonyl group is introduced via sulfonation of the indole intermediate using sulfonating agents (e.g., trifluoromethanesulfonate). A two-step procedure involves (i) generating a sulfonyl chloride intermediate and (ii) coupling it with the indole nitrogen under basic conditions (e.g., NaH or K₂CO₃) .
Q. Which spectroscopic techniques are essential for confirming the acetamide functional group?
- ¹H/¹³C NMR : The N,N-diisopropylacetamide moiety is confirmed by characteristic methyl proton splits (δ 1.2–1.5 ppm) and carbonyl carbon signals (δ ~170 ppm).
- IR Spectroscopy : A strong C=O stretch at ~1650 cm⁻¹ confirms the acetamide group .
Advanced Research Questions
Q. How can researchers optimize low yields in the final coupling of the acetamide moiety?
Low yields often arise from steric hindrance between the diisopropyl groups and the indole-sulfonyl backbone. Strategies include:
- Using coupling agents like HATU or EDCI to enhance reactivity.
- Replacing polar aprotic solvents (DMF) with less polar alternatives (THF) to reduce side reactions.
- Adjusting reaction temperature (e.g., 0°C to room temperature) to balance reaction rate and selectivity .
Q. What experimental designs are suitable for assessing the compound’s stability in physiological buffers?
- Split-plot design : Test stability across pH levels (e.g., 2.0, 7.4, 9.0) and temperatures (25°C, 37°C) using HPLC to quantify degradation products.
- Accelerated stability studies : Use high-performance liquid chromatography (HPLC-MS) to monitor hydrolytic cleavage of the sulfonyl and acetamide groups over 72 hours .
Q. How to resolve contradictions in bioactivity data across different assay platforms?
Discrepancies may arise from assay sensitivity or compound solubility. Methodological solutions include:
- Validating results using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts).
- Pre-treating the compound with solubilizing agents (e.g., DMSO/Cremophor EL mixtures) to ensure consistent bioavailability .
Methodological Challenges and Solutions
Q. What purification techniques are recommended for isolating the final product from by-products?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 5:5) to separate polar by-products.
- Recrystallization : Optimize solvent pairs (e.g., DMF/water or acetic acid/ethanol) to improve crystal purity .
Q. How to analyze the environmental fate of this compound using computational models?
- EPI Suite™ : Predict biodegradation pathways and half-life in soil/water matrices.
- Molecular Dynamics Simulations : Study interactions with soil organic matter to assess adsorption potential. Experimental validation via soil column leaching studies is recommended .
Data Interpretation and Validation
Q. How to distinguish between isomeric by-products in the synthesis of the indole-sulfonyl intermediate?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of isomers.
- 2D NMR (COSY, NOESY) : Resolve spatial proximity of protons in structurally similar isomers .
Q. What statistical methods are appropriate for analyzing dose-response curves in bioactivity assays?
- Four-parameter logistic model : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values.
- ANOVA with Tukey’s post-hoc test : Compare efficacy across multiple concentrations or derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
